
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine is a synthetic compound known for its amphiphilic properties, making it useful in various scientific and industrial applications. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic glutamine head, which allows it to interact with both hydrophobic and hydrophilic environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine typically involves the acylation of L-alpha-glutamine with dodecanoyl chloride and dodecylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with controlled temperature and stirring
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones
Reduction: Reduction reactions can yield amines or alcohols
Substitution: Nucleophilic substitution reactions can replace the dodecyl or dodecanoyl groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Varied depending on the nucleophile used
Applications De Recherche Scientifique
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions
Biology: Employed in cell culture studies to enhance membrane permeability
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties
Mécanisme D'action
The mechanism of action of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Dodecanoyl-L-homoserine lactone
- N-Dodecanoyl-L-alanine
- N-Dodecanoyl-L-tyrosine
Comparison
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine is unique due to its dual long-chain hydrophobic groups and a hydrophilic glutamine head. This structure provides superior emulsifying and membrane-interacting properties compared to other similar compounds, which may have shorter hydrophobic chains or different hydrophilic heads.
Propriétés
Numéro CAS |
193764-32-8 |
|---|---|
Formule moléculaire |
C29H56N2O4 |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
(4S)-4-(dodecanoylamino)-5-(dodecylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C29H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-25-30-29(35)26(23-24-28(33)34)31-27(32)22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,30,35)(H,31,32)(H,33,34)/t26-/m0/s1 |
Clé InChI |
DMJKZOLWAUUQCW-SANMLTNESA-N |
SMILES isomérique |
CCCCCCCCCCCCNC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C(CCC(=O)O)NC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


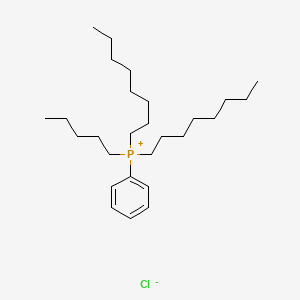

![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

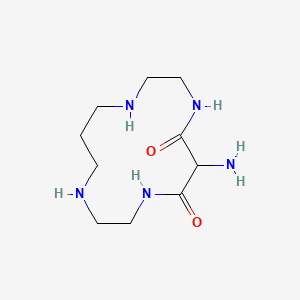
![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
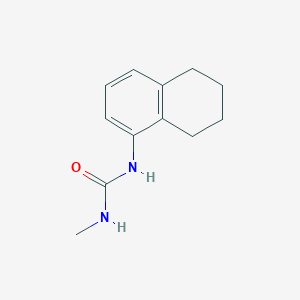
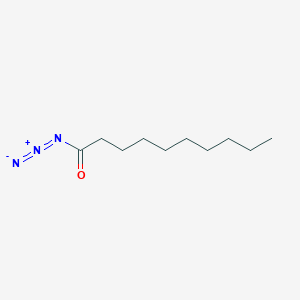
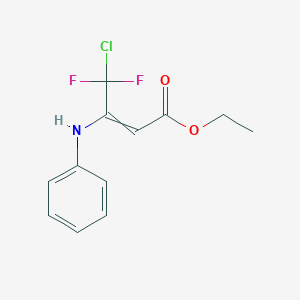

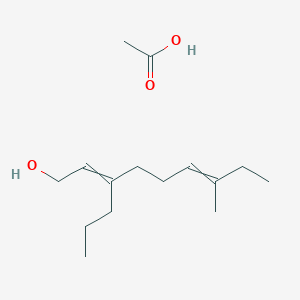
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

